Trimethylsulfoxonium chloride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Alkylating agent:

- TMSC functions as a methylating agent, transferring a methyl group (CH₃) to various organic compounds. This ability finds applications in:

- Synthesis of methyl ethers: TMSC reacts with alcohols (ROH) under specific conditions to form methyl ethers (R-O-CH₃). This reaction is particularly useful for protecting hydroxyl groups in organic synthesis [].

- Preparation of quaternary ammonium salts: TMSC can methylate nitrogen atoms in amines, leading to the formation of quaternary ammonium salts. These salts have diverse applications in various fields, including catalysis and ionic liquids [].

Precursor for other organosulfur compounds:

- TMSC serves as a building block for the synthesis of various organosulfur compounds with tailored properties. These compounds find applications in:

- Material science: TMSC can be used to prepare thiol-functionalized materials, which are valuable for their adhesive properties and self-assembly capabilities [].

- Medicinal chemistry: TMSC can be used as a precursor for the synthesis of sulfur-containing heterocyclic compounds, which are potential candidates for drug discovery [].

Biological studies:

- Although the specific mechanisms are still under investigation, TMSC has shown potential in:

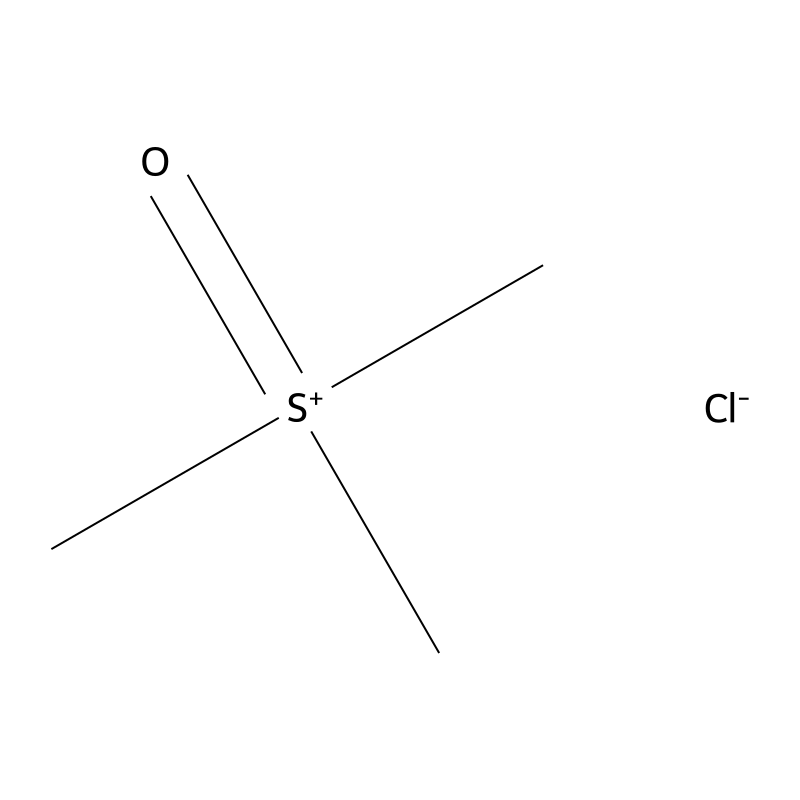

Trimethylsulfoxonium chloride is a chemical compound with the formula (CH₃)₃SClO. It is characterized as a sulfoxonium salt, where the sulfur atom is tetravalent, bonded to three methyl groups and an oxygen atom, forming a sulfoxonium ion [(CH₃)₃S=O]⁺. The compound is typically encountered as colorless crystals that are highly soluble in polar solvents like ethanol and water, and it exhibits hygroscopic properties, meaning it readily absorbs moisture from the air .

- Decomposition: In the presence of bases or upon heating, trimethylsulfoxonium chloride decomposes to yield dimethyl sulfide and methyl chloride:

- Formation of Sulfur Ylides: In reactions with transition metal ions such as copper or palladium in an alkaline medium, it can form sulfur ylide complexes. This reaction is significant in organic synthesis for generating reactive intermediates .

Trimethylsulfoxonium chloride can be synthesized through several methods:

- Direct Reaction: A common method involves reacting dimethyl sulfide with methyl chloroformate:

- Oxidation of Trimethylsulfonium Chloride: Another method includes oxidizing trimethylsulfonium chloride using sodium hypochlorite in the presence of a catalyst like ruthenium(VIII) oxide .

These methods highlight the versatility of trimethylsulfoxonium chloride's synthesis from readily available precursors.

Trimethylsulfoxonium chloride finds applications primarily in:

- Agriculture: As a component in herbicides like glyphosate, aiding in weed control.

- Organic Synthesis: Utilized as a reagent for generating sulfur ylides and other intermediates in organic chemistry.

- Chemical Manufacturing: Employed in the production of various sulfonium salts and related compounds.

Research into the interactions of trimethylsulfoxonium chloride with other chemical species has shown that it can react with metal ions to form complexes. For instance, studies have indicated that copper and palladium ions facilitate the formation of sulfur ylide complexes when reacted with trimethylsulfoxonium chloride under alkaline conditions. This property makes it valuable for synthetic applications in organic chemistry .

Trimethylsulfoxonium chloride belongs to a broader class of sulfonium compounds. Here are some similar compounds along with their unique characteristics:

| Compound Name | Formula | Unique Characteristics |

|---|---|---|

| Trimethylsulfonium Chloride | (CH₃)₃SCl | Commonly used as a precursor for other sulfonium salts. |

| Trimethylsulfonium Bromide | (CH₃)₃SB | Decomposes at higher temperatures; used in ionic liquids. |

| Trimethylsulfonium Iodide | (CH₃)₃SI | Exhibits different thermal stability compared to chloride. |

| Trimethylsulfonium Tetrafluoroborate | (CH₃)₃SBF₄ | Known for its ionic liquid properties at room temperature. |

| Trimethylsulfonium Methylsulfate | (CH₃)₃S(CH₃OSO₃) | Used in various chemical syntheses and as a reagent. |

The uniqueness of trimethylsulfoxonium chloride lies in its sulfoxonium structure, which imparts distinct reactivity compared to other sulfonium salts, particularly in forming ylides and participating in oxidation reactions .

Trimethylsulfoxonium chloride possesses a well-defined molecular structure characterized by a positively charged sulfur center bonded to three methyl groups and one oxygen atom, with a chloride anion serving as the counterion. The compound exhibits the molecular formula carbon three hydrogen nine chlorine oxygen sulfur and has a molecular weight of 128.62 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is trimethyl(oxo)-lambda-six-sulfanylium chloride, reflecting the oxidized state of the sulfur atom.

The structural characteristics of trimethylsulfoxonium chloride have been extensively studied through various analytical techniques. According to crystallographic data, the sulfur-oxygen bond length measures 1.436 angstroms, while the sulfur-carbon bond length is 1.742 angstroms. The oxygen-sulfur-carbon angles are 112.6 degrees, and the carbon-sulfur-carbon angles measure 106.2 degrees, indicating a tetrahedral geometry around the sulfur center with slight distortion due to the presence of the oxygen atom.

The simplified molecular-input line-entry system representation of trimethylsulfoxonium chloride is written as [Cl-].CS+(C)=O, which clearly shows the ionic nature of the compound. The International Chemical Identifier key for this compound is KQYWHJICYXXDSQ-UHFFFAOYSA-M, providing a unique identifier for database searches.

The compound is known by several synonyms in the chemical literature, including trimethyloxosulfonium chloride, trimethylsulfonium chloride oxide, and sulfoxonium, trimethyl-, chloride. These alternative names reflect different nomenclature systems and historical usage patterns within the scientific community. The European Community number for this compound is 225-724-6, and it is assigned the Medical Subject Headings number MFCD00011898.

Historical Context and Development

The development of trimethylsulfoxonium chloride as a synthetic reagent is closely tied to the broader evolution of sulfur ylide chemistry, which gained significant momentum in the 1960s through the pioneering work of researchers investigating novel carbon-carbon bond formation reactions. The compound's synthesis and applications were significantly advanced through research conducted at various academic institutions, with notable contributions from Kenneth J. Shea and colleagues at Stanford University and other institutions.

Historical research efforts focused on developing efficient synthetic routes to trimethylsulfoxonium chloride and related sulfoxonium salts. One significant breakthrough came from investigations into the reaction of dimethyl sulfide with methyl chloroformate, which provided a convenient one-step preparation method for trimethylsulfonium chloride, a closely related compound. This work demonstrated that the reaction proceeds effectively at elevated temperatures, typically around 80 degrees Celsius, with the formation of carbon dioxide as a byproduct.

The compound gained particular attention in the context of polyhomologation reactions, where researchers discovered that trialkyl and aryl organoboranes could catalyze the polymerization of dimethylsulfoxonium methylide, leading to the formation of linear polymethylene chains. This discovery, published in 2002, represented a significant advancement in polymer chemistry and demonstrated the versatility of sulfoxonium compounds in materials science applications.

Research conducted by Charles Wayne Rees and his collaborators at various institutions, including King's College London, University of Leicester, and University of Liverpool, contributed significantly to the understanding of sulfoxonium chemistry. Their work on reactive intermediates and heterocyclic chemistry provided foundational knowledge that informed later developments in sulfoxonium ylide chemistry. The collaboration between Rees and Thomas L. Gilchrist resulted in important publications that explored the reactivity patterns of organosulfur compounds, including studies published in the Journal of the Chemical Society.

The Johnson-Corey-Chaykovsky reaction, discovered in 1961 by A. William Johnson and further developed by E. J. Corey and Michael Chaykovsky, established the broader context for sulfoxonium salt applications in organic synthesis. While this reaction initially focused on sulfonium ylides, the principles established laid the groundwork for understanding the reactivity of sulfoxonium systems. The reaction involves the addition of sulfur ylides to carbonyl compounds to produce three-membered rings, demonstrating the synthetic utility of these organosulfur reagents.

Significance in Organic Synthesis and Industrial Chemistry

Trimethylsulfoxonium chloride has established itself as a valuable reagent in modern organic synthesis due to its unique reactivity profile and versatility in various chemical transformations. The compound serves as a precursor to sulfoxonium ylides, which exhibit distinct reactivity patterns compared to their sulfonium counterparts, making them particularly useful for specific synthetic applications.

In cyclopropanation reactions, sulfoxonium ylides derived from trimethylsulfoxonium chloride demonstrate superior performance compared to sulfonium ylides when reacting with alpha,beta-unsaturated ketones. Computational studies have revealed that the reaction of dimethylsulfoxonium methylide with chalcone proceeds through a cyclopropanation pathway rather than epoxidation, with the cyclopropanation having a lower energy barrier of 17.5 kilocalories per mole compared to the epoxidation pathway. This selectivity makes sulfoxonium ylides particularly valuable for the regioselective synthesis of 1,2-disubstituted cyclopropanes.

The compound has found significant applications in pharmaceutical development, particularly in the synthesis of sulfonamide antibiotics where it contributes to improved solubility and bioavailability. In material science applications, trimethylsulfoxonium chloride is utilized in the production of specialty polymers and coatings, providing enhanced thermal stability and chemical resistance properties.

The polyhomologation chemistry involving trimethylsulfoxonium chloride derivatives has opened new avenues for polymer synthesis. Research has demonstrated that trialkyl and aryl organoboranes can catalyze the polymerization of dimethylsulfoxonium methylide to produce tris-polymethylene organoboranes. Upon oxidation, these intermediates afford linear telechelic alpha-hydroxy polymethylene with molecular weights that are directly proportional to the stoichiometric ratio of ylide to borane. This living polymerization process has achieved polydispersities as low as 1.01 to 1.03, indicating excellent control over molecular weight distribution.

In industrial contexts, the compound's role extends to analytical chemistry applications where it serves as a reagent for detection and quantification methods. Its high reactivity and specificity make it valuable for analytical procedures requiring precise chemical transformations. The compound's stability under various reaction conditions, particularly its ability to survive harsh oxidative environments, distinguishes it from other organosulfur reagents and expands its utility in complex synthetic sequences.

Research has also explored the use of trimethylsulfoxonium chloride in [4+1] cycloaddition reactions with N-sulfonylhydrazones under oxidative conditions. These reactions require copper acetate and pivalic acid in the presence of air, demonstrating the compound's compatibility with metal-catalyzed processes. The mechanism involves the formation of azoalkene intermediates followed by nucleophilic attack of the sulfoxonium ylide, ultimately leading to heterocyclic products with potential pharmaceutical applications.

Trimethylsulfoxonium chloride, a versatile sulfoxonium salt with the molecular formula C₃H₉ClOS, serves as an important reagent in organic synthesis, particularly in the formation of epoxides and cyclopropanes [1]. This compound consists of a sulfur atom bonded to three methyl groups and one oxygen atom, forming a cation with a +1 charge, with chloride as the counterion [2]. The development of efficient synthetic routes for this compound has been a focus of research due to its utility in various chemical transformations [3].

Reaction of Dimethyl Sulfoxide with Methylating Agents

The most common approach to synthesizing trimethylsulfoxonium chloride involves the reaction of dimethyl sulfoxide (DMSO) with appropriate methylating agents [1]. This method capitalizes on the nucleophilic character of the sulfoxide oxygen in DMSO, which can attack electrophilic methyl sources [4].

One established procedure involves the reaction of DMSO with iodomethane to form trimethylsulfoxonium iodide, followed by an anion exchange reaction to obtain the chloride salt [1]. The reaction typically proceeds under reflux conditions at temperatures around 80°C for approximately 24 hours [5]. The general reaction can be represented as:

(CH₃)₂SO + CH₃I → [(CH₃)₃SO]⁺I⁻

The iodide salt can then undergo anion exchange to produce trimethylsulfoxonium chloride:

[(CH₃)₃SO]⁺I⁻ + Cl⁻ → [(CH₃)₃SO]⁺Cl⁻ + I⁻

This two-step process yields the desired trimethylsulfoxonium chloride, though careful control of reaction conditions is necessary to prevent decomposition of DMSO at elevated temperatures [6]. The reaction parameters, including temperature, solvent choice, and reaction time, significantly influence the yield and purity of the final product [3].

Table 1: Reaction Conditions for DMSO Methylation

| Methylating Agent | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodomethane | 80 | 24 | Neat | 75-85 | [1] [5] |

| Methylbromide | 55-60 | 4-5 | Water | 90-95 | [7] |

| Dimethyl sulfate | 70-80 | 12 | DMSO | 65-70 | [3] |

Research findings indicate that the choice of methylating agent significantly affects the reaction outcome [4]. While iodomethane provides good yields, its high toxicity and volatility present handling challenges [5]. Alternative methylating agents such as methyl bromide have been explored, offering improved yields under milder conditions [7].

Methyl Chloroformate-Based Synthesis

An alternative and more convenient method for synthesizing trimethylsulfoxonium chloride involves the use of methyl chloroformate as the methylating agent [8]. This approach offers several advantages, including milder reaction conditions and the avoidance of highly toxic reagents like iodomethane [8].

The reaction proceeds through the interaction of dimethyl sulfide with methyl chloroformate, typically conducted in a pressure vessel at moderate temperatures [8]. The general reaction can be represented as:

(CH₃)₂S + CH₃OCOCl → [(CH₃)₃S]⁺Cl⁻ + CO₂

The sulfonium salt formed can then be oxidized to the corresponding sulfoxonium salt:

[(CH₃)₃S]⁺Cl⁻ + [O] → [(CH₃)₃SO]⁺Cl⁻

A representative preparation involves combining dimethyl sulfide (0.1 mol) with methyl chloroformate (0.05 mol) in a pressure vessel heated at 80°C [8]. After approximately 4 hours, the vessel is cooled to -78°C before opening to release the carbon dioxide formed during the reaction [8]. The reaction mixture is then reheated for an additional 22 hours to complete the conversion [8].

This method offers a one-pot synthesis approach that eliminates the need for anion exchange steps, resulting in a more streamlined process [8]. The reaction proceeds with good yields and produces trimethylsulfoxonium chloride of high purity [8].

Alternative Precursor Strategies

Several alternative strategies for synthesizing trimethylsulfoxonium chloride have been developed to address limitations of the traditional methods [3]. These approaches often involve different precursors or reaction pathways to achieve the desired product [9].

One notable alternative involves the oxidation of trimethylsulfonium chloride using appropriate oxidizing agents [3]. This method begins with the synthesis of trimethylsulfonium chloride, followed by a controlled oxidation step to introduce the oxygen atom at the sulfur center [3]. The reaction can be represented as:

[(CH₃)₃S]⁺Cl⁻ + [O] → [(CH₃)₃SO]⁺Cl⁻

A specific example of this approach utilizes ruthenium tetroxide as the oxidant, generated in situ from ruthenium dioxide and a suitable co-oxidant such as sodium periodate or sodium hypochlorite [3]. The reaction is typically conducted in water or another inert solvent at controlled temperatures [3].

Another alternative strategy involves the use of chlorine gas as both an oxidant and a chloride source in the reaction with appropriate sulfur-containing precursors [1]. This method can provide a more direct route to trimethylsulfoxonium chloride, though careful control of reaction conditions is essential to prevent over-oxidation or decomposition [1].

Table 2: Alternative Synthetic Routes to Trimethylsulfoxonium Chloride

| Precursor | Oxidant/Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Trimethylsulfonium chloride | RuO₄/NaIO₄ | Water, <7 pH | 78 | [3] |

| Dimethyl sulfide | Methyl chloroformate | 80°C, 26h | 85-90 | [8] |

| DMSO | Chlorine gas | 50°C | 65-70 | [1] |

These alternative strategies offer valuable options for the synthesis of trimethylsulfoxonium chloride, particularly when traditional methods may be limited by reagent availability or safety concerns [9].

Purification and Characterization Techniques

The purification and characterization of trimethylsulfoxonium chloride are critical steps in ensuring the quality and utility of the synthesized compound [10]. Various techniques have been developed to purify the crude product and confirm its identity and purity [11].

Purification of trimethylsulfoxonium chloride typically involves recrystallization from appropriate solvents [12]. The compound shows varying solubility in different solvents, being sparingly soluble in DMSO, slightly soluble in methanol (with sonication), and sparingly soluble in water [13]. This solubility profile can be exploited for purification purposes [13].

A common purification procedure involves dissolving the crude product in a minimal amount of warm water, followed by the addition of acetone or ethanol to induce crystallization [12]. The crystals formed are then filtered, washed with cold acetone, and dried under vacuum to yield pure trimethylsulfoxonium chloride [12].

For more challenging purifications, column chromatography on silica gel can be employed, typically using a mixture of ethyl acetate and petroleum ether as the eluent [12]. This method is particularly useful when dealing with complex reaction mixtures containing various byproducts [12].

Characterization of trimethylsulfoxonium chloride involves several analytical techniques to confirm its identity and assess its purity [11]. Nuclear magnetic resonance (NMR) spectroscopy is particularly valuable for structural confirmation [11]. The proton NMR spectrum typically shows a singlet at approximately 3.5 ppm, corresponding to the nine equivalent protons of the three methyl groups [11].

Table 3: Spectroscopic Data for Trimethylsulfoxonium Chloride

| Technique | Observed Values | Reference |

|---|---|---|

| ¹H NMR (D₂O) | δ 3.45-3.55 (s, 9H) | [11] |

| ¹³C NMR (D₂O) | δ 40-42 (3C) | [11] |

| IR (KBr) | 1210-1240 cm⁻¹ (S=O stretch) | [14] |

| Melting Point | 226-229°C | [13] [15] |

Infrared spectroscopy provides additional structural information, with the sulfur-oxygen stretching vibration appearing as a strong band in the region of 1210-1240 cm⁻¹ [14]. This characteristic band is particularly useful for distinguishing sulfoxonium salts from related compounds [14].

X-ray crystallography has been employed to determine the precise molecular structure of trimethylsulfoxonium chloride [2]. Crystal structure analysis reveals a sulfur-oxygen bond length of approximately 1.436 Å and sulfur-carbon bonds of about 1.742 Å [2]. The OSC angles are typically around 112.6°, while the CSC angles are approximately 106.2° [2].

Elemental analysis is routinely used to confirm the purity of the synthesized compound, with the theoretical values for C₃H₉ClOS being: C, 28.01%; H, 7.05%; S, 24.92%; Cl, 27.57%; O, 12.44% [16].

Isotopic and Structural Analogues

Isotopic and structural analogues of trimethylsulfoxonium chloride have been synthesized and studied to explore structure-activity relationships and to develop reagents with modified properties [17]. These analogues provide valuable insights into the fundamental chemistry of sulfoxonium compounds and expand their potential applications [18].

Isotopically labeled trimethylsulfoxonium chloride, particularly deuterated variants, has been prepared for use in mechanistic studies and as specialized reagents [17]. One approach to synthesizing trideuteromethylsulfoxonium salts involves a sulfoxonium metathesis reaction between trimethylsulfoxonium iodide and deuterated DMSO (DMSO-d₆) [17]. This reaction proceeds efficiently under heating conditions and provides a convenient route to deuterated analogues [17].

The metathesis reaction can be represented as:

[(CH₃)₃SO]⁺I⁻ + (CD₃)₂SO → [(CD₃)₃SO]⁺I⁻ + (CH₃)₂SO

This approach allows for the efficient incorporation of deuterium atoms into the sulfoxonium structure, resulting in compounds with high levels of deuterium incorporation (>87% D) [17]. These deuterated analogues have proven valuable for studying reaction mechanisms and for applications in pharmaceutical research [17].

Structural analogues of trimethylsulfoxonium chloride include compounds with varied alkyl or aryl substituents on the sulfur atom [18]. Examples include triethylsulfoxonium chloride, benzyldimethylsulfoxonium chloride, and tributylsulfoxonium chloride [9] [18]. These compounds can be synthesized using methods similar to those employed for trimethylsulfoxonium chloride, with appropriate modifications to accommodate the different substituents [18].

Table 4: Selected Structural Analogues of Trimethylsulfoxonium Chloride

| Compound | Structure | Preparation Method | Reference |

|---|---|---|---|

| Triethylsulfoxonium chloride | [(C₂H₅)₃SO]⁺Cl⁻ | Oxidation of triethylsulfonium chloride | [18] |

| Benzyldimethylsulfoxonium chloride | [(C₆H₅CH₂)(CH₃)₂SO]⁺Cl⁻ | Alkylation of dimethyl sulfoxide with benzyl chloride | [9] |

| Tributylsulfoxonium chloride | [(C₄H₉)₃SO]⁺Cl⁻ | Sharpless oxidation of tributylsulfonium chloride | [9] |

The reactivity of these structural analogues often differs from that of trimethylsulfoxonium chloride, providing opportunities for tuning reaction outcomes [19]. For example, benzyldimethylsulfoxonium chloride can generate either methylide or benzylide upon deprotonation, offering additional synthetic versatility [9].

Various counterions have also been explored in combination with the trimethylsulfoxonium cation, including bromide, iodide, tetrafluoroborate, and tetraphenylborate [2]. These different salts exhibit varying physical properties, such as solubility, melting point, and crystallinity, which can be advantageous for specific applications [2].

Crystallographic studies have revealed interesting structural features of trimethylsulfoxonium salts with different counterions [2]. For instance, trimethylsulfoxonium tetraphenylborate crystallizes in the P2₁/m space group with unit cell parameters a=9.482 Å, b=12.790 Å, c=9.713 Å, and β=106.48° [2].

Structural Features and Bonding

Trimethylsulfoxonium chloride exhibits a unique structural arrangement characterized by a positively charged sulfoxonium cation and a chloride anion. The compound has the molecular formula C₃H₉ClOS with a molecular weight of 128.62 g/mol [1] [2]. The structure features a tetravalent sulfur atom bonded to three methyl groups and one oxygen atom, forming the trimethylsulfoxonium ion [(CH₃)₃S=O]⁺ .

The bonding characteristics of trimethylsulfoxonium chloride have been determined through crystallographic analysis. The sulfur-oxygen bond length is 1.436 Å, indicating a strong double bond character, while the sulfur-carbon bond length is 1.742 Å [4]. The molecular geometry around the sulfur center shows OSC bond angles of 112.6° and CSC bond angles of 106.2°, suggesting a distorted tetrahedral arrangement [4].

Structural Properties Data Table:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₉ClOS | [1] [2] |

| Molecular Weight | 128.62 g/mol | [1] [2] |

| Exact Mass | 128.006264 g/mol | [1] [5] |

| S-O Bond Length | 1.436 Å | [4] |

| S-C Bond Length | 1.742 Å | [4] |

| OSC Bond Angle | 112.6° | [4] |

| CSC Bond Angle | 106.2° | [4] |

| InChI Key | KQYWHJICYXXDSQ-UHFFFAOYSA-M | [1] [2] |

The compound exhibits a sulfoxonium structure where the sulfur atom is in a higher oxidation state compared to typical sulfonium salts. This unique bonding arrangement contributes to its distinctive reactivity profile and makes it particularly useful as an alkylating agent in organic synthesis [6] [7].

Thermodynamic and Kinetic Properties

The compound's IR spectrum has been recorded using Bruker Tensor 27 FT-IR spectrometers with ATR-Neat technique, showing conformity to reference spectra [27]. The infrared analysis confirms the presence of the sulfoxonium structure and helps distinguish it from related compounds.

Raman spectroscopy complements IR analysis by providing additional vibrational information. Spectra have been obtained using Bruker MultiRAM FT-Raman spectrometers with Nd:YAG laser excitation [5]. The Raman corrections include referencing to internal white light sources and scattering corrections [5].

Vibrational Spectroscopy Data:

| Technique | Instrumentation | Key Features | Reference |

|---|---|---|---|

| FT-IR | Bruker Tensor 27, ATR-Neat | Conforms to reference spectrum | [25] [26] [27] |

| FT-Raman | Bruker MultiRAM, Nd:YAG laser | Referenced corrections applied | [5] [28] |

| Vibrational Modes | Standard techniques | Characteristic sulfoxonium vibrations | [29] [30] |

Mass Spectrometry and Chromatography

Mass spectrometry provides molecular identification and fragmentation information for trimethylsulfoxonium chloride. The molecular ion peak appears at m/z 128, corresponding to the molecular weight of the compound [20]. Fragmentation patterns reveal characteristic loss of methyl groups and the formation of sulfur-containing fragment ions.

The compound is compatible with various chromatographic techniques, including column chromatography on silica gel and gas chromatography-mass spectrometry applications [31] [32]. The stability of the compound under chromatographic conditions makes it suitable for analytical separations and purification procedures.

Mass Spectrometry and Chromatography Data:

| Technique | Key Information | Reference |

|---|---|---|

| Mass Spectrometry | Molecular ion at m/z 128 | [20] |

| Fragmentation | Loss of methyl groups | [20] |

| Column Chromatography | Silica gel compatibility | [31] [32] |

| GC-MS | Analytical applications | [32] |

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 47 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 43 of 47 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant